The synthesis of CL097 involves several technical steps that ensure its purity and efficacy. The preparation typically begins with the resuspension of the compound in sterile, endotoxin-free water to create a stock solution at a concentration of 1 mg/ml. This process includes:
The working concentrations for biological assays range from 0.3 to 3 µg/ml for human Toll-like receptor 8 and mouse Toll-like receptor 7, while human Toll-like receptor 7 assays require concentrations between 50 ng and 3 µg/ml .
The molecular structure of CL097 reveals significant features that contribute to its biological activity. The compound's structure consists of a core imidazoquinoline framework that facilitates interaction with Toll-like receptors. Key structural data includes:
Structural analysis indicates that CL097 has specific binding sites for Toll-like receptors, which play a pivotal role in its agonistic activity .
CL097 participates in various chemical reactions primarily related to its interaction with immune receptors. Upon administration, it activates Toll-like receptors, leading to downstream signaling cascades that include:
Additionally, recent studies have shown that CL097 can activate the NLRP3 inflammasome, which is involved in the maturation of pro-inflammatory cytokines like interleukin-1β and interleukin-18 . These reactions are essential for mounting an effective immune response against pathogens.
The mechanism by which CL097 exerts its effects involves several key processes:
Research indicates that CL097 induces stronger responses in plasmacytoid dendritic cells compared to other ligands like imiquimod or CpG .
CL097 has several scientific applications due to its immunomodulatory properties:
CL097 (chemical name: 2-(Ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine hydrochloride) is a synthetic imidazoquinoline derivative with the molecular formula C~13~H~14~N~4~O·HCl and a molecular weight of 278.74 g/mol [1] [8]. Its chemical structure features a quinoline core fused with an imidazole ring, substituted with an ethoxymethyl group at position 2 and an amino group at position 4. The hydrochloride salt form enhances its water solubility (>1 mg/mL in water), distinguishing it from earlier imidazoquinolines with limited aqueous solubility [1] [3]. CL097 is classified pharmacologically as a dual Toll-like receptor 7 and 8 (TLR7/8) agonist, though it exhibits preferential potency toward human TLR7 (hTLR7) over TLR8 (hTLR8) [1] [4].
Mechanistically, CL097 activates TLR7/8 through binding to endosomal receptors, triggering downstream signaling cascades involving both nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways [1]. This dual-pathway activation induces the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. Structural analyses reveal that CL097 binds to TLR8 at the dimerization interface, inducing conformational changes that expand the leucine-rich region (LRR) gap by approximately 860 Ų, thereby altering the protein-protein interface critical for receptor activation [4].
Table 1: Comparative Profile of CL097 Among Representative Imidazoquinoline TLR Agonists
Compound | CAS Number | Molecular Formula | TLR7 Selectivity | TLR8 Selectivity | Key Distinguishing Features |
---|---|---|---|---|---|
CL097 | 1026249-18-2 | C~13~H~14~N~4~O·HCl | High (EC~50~: ~0.1-3 µg/mL) | Moderate (EC~50~: >3 µg/mL) | Enhanced water solubility; Strong IFN-α induction |
Imiquimod | 99011-02-6 | C~14~H~16~N~4~ | Selective | Negligible | First FDA-approved TLR7 agonist; Low solubility |
Resiquimod (R848) | 144875-48-9 | C~17~H~22~N~4~O~2~ | Moderate | Moderate | Dual agonist; Reference compound for CL097 |
CL075 | 926927-61-9 | C~14~H~18~N~4~O | Low | High | Preferential TLR8 activation |
The development of CL097 emerged from systematic structure-activity relationship (SAR) studies of imidazoquinoline compounds initiated in the 1980s [2] [5]. Early prototypes like imiquimod (TLR7-selective) and resiquimod (R848; dual TLR7/8 agonist) demonstrated antiviral and antitumor properties, though their clinical utility was limited by poor water solubility and formulation challenges [2] [4]. CL097 was specifically engineered as a highly water-soluble derivative of resiquimod to overcome these limitations while retaining immunostimulatory potency [1] [3].
Key pharmacological characterization established CL097 as a potent TLR7/8 agonist using human embryonic kidney (HEK)-Blue reporter cell lines expressing human TLR7 or TLR8 [1]. These studies revealed:
Crystallographic studies in 2013 provided atomic-level insights into CL097's binding mechanism, showing it stabilizes TLR8 dimers similarly to resiquimod but with distinct interactions at the ligand-binding sites [4]. This resolved the structural basis for its species-specific activity and differential TLR7/8 activation.
Imidazoquinolines constitute a pharmacologically significant class of immune response modifiers (IRMs) that mimic viral single-stranded RNA (ssRNA), activating innate immunity via endosomal TLR7/8 [1] [2]. Their immunomodulatory effects manifest through several mechanisms:
Plasmacytoid Dendritic Cell (pDC) Activation: CL097 potently activates pDCs, specialized producers of type I interferons (IFN-α/β). This represents a key therapeutic axis for cancer immunotherapy, as pDCs bridge innate and adaptive immunity by enhancing antigen presentation and T-cell priming [1] [4]. Comparative studies show CL097 outperforms imiquimod and CpG oligodeoxynucleotides (TLR9 agonist) in inducing IFN-α and TNF-α in pDCs [1].
Neutrophil Priming: In human neutrophils, CL097 primes the NADPH oxidase complex for enhanced reactive oxygen species (ROS) production upon secondary stimulation (e.g., by bacterial peptide fMLF). This priming involves phosphorylation of the cytosolic component p47phox at Ser-328, Ser-315, and Ser-345 via p38 MAPK, ERK1/2, and protein kinase C (PKC)-dependent pathways [7]. The proline isomerase Pin1 further regulates this process, enabling conformational changes in p47phox essential for oxidase assembly [7].
T-cell Polarization: Imidazoquinolines like CL097 counteract Th2-skewed immune responses in allergic settings. By triggering TLR7/8 on dendritic cells, they suppress thymic stromal lymphopoietin (TSLP)-induced OX40 ligand expression, thereby inhibiting inflammatory Th2 differentiation. Concurrently, they promote regulatory Th1 responses characterized by IL-10 and IFN-γ production [10].
Table 2: Immunomodulatory Effects of CL097 in Key Immune Cell Types
Cell Type | Receptor Target | Signaling Pathways | Functional Outcomes | Key Cytokines/Chemokines |
---|---|---|---|---|
Plasmacytoid DCs (pDCs) | TLR7 > TLR8 | MyD88/IRF7, NF-κB | Enhanced antigen presentation; T-cell priming | IFN-α, TNF-α, IL-12p40 |
Neutrophils | TLR8 (human-specific) | p38 MAPK, ERK1/2, PKC, Pin1 | Priming of NADPH oxidase; Enhanced microbicidal activity | ROS (superoxide anion) |
Myeloid DCs | TLR7/8 | MyD88/NF-κB | Maturation; Costimulatory molecule upregulation | IL-12, IL-23, CXCL10 |
T cells | Indirect (via DCs) | Not applicable | Shift from Th2 to Th1/regulatory phenotypes | IFN-γ, IL-10 |
Molecular Basis of Selectivity: The differential activation of TLR7 versus TLR8 by imidazoquinolines stems from variations in receptor expression patterns and ligand-binding sites. TLR7 is predominantly expressed in pDCs and B cells, while TLR8 is abundant in monocytes, macrophages, and myeloid dendritic cells [4]. Structural studies show TLR7 and TLR8 possess two ligand-binding sites (Site 1 and Site 2). Site 1, conserved between receptors, binds nucleosides (guanosine for TLR7, uridine for TLR8), while Site 2 accommodates ssRNA degradation products. CL097's preferential TLR7 agonism is attributed to specific interactions with Site 1 residues unique to TLR7 [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7